1-(2,4-Difluorophenyl)-3-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea
Description
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N5O/c1-11-8-13(22-16(21-11)24-6-2-3-7-24)10-20-17(25)23-15-5-4-12(18)9-14(15)19/h4-5,8-9H,2-3,6-7,10H2,1H3,(H2,20,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNISJZJGPTXBPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)CNC(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Difluorophenyl)-3-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea typically involves multiple steps, starting with the preparation of the difluorophenyl derivative. This is followed by the introduction of the pyrimidinyl group through a series of reactions, including nucleophilic substitution and subsequent methylation. The final step involves the formation of the urea group through a reaction with an appropriate isocyanate.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product in its pure form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the difluorophenyl group, leading to the formation of corresponding fluorinated phenols.
Reduction: Reduction reactions can be performed on the pyrimidinyl group, resulting in the formation of reduced pyrimidines.
Substitution: Substitution reactions are common, especially involving the pyrrolidinyl group, where various nucleophiles can replace the pyrrolidinyl moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like ammonia (NH3) and amines are employed, often in the presence of a base.
Major Products Formed:
Oxidation: Fluorinated phenols
Reduction: Reduced pyrimidines
Substitution: Various substituted pyrrolidines
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.
Industry: It is utilized in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which 1-(2,4-Difluorophenyl)-3-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues with Pyrimidine-Pyrrolidinyl Scaffolds
The pyrimidine-pyrrolidinyl scaffold is a hallmark of CB1 allosteric modulators. Key analogs include:
Key Observations :
- Substituent Position on Pyrimidine : The pyrimidine ring’s nitrogen orientation (e.g., pyrimidin-4-yl vs. pyrimidin-2-yl) affects cooperativity (α). Compound 7d (pyrimidin-4-yl) shows higher α (3.2) than 8d (pyrimidin-2-yl, α = 2.9) .
- Aryl Group Influence: Replacing 2,4-difluorophenyl with 4-cyanophenyl (as in 7d/8d) enhances binding affinity (KB < 1 µM) but reduces selectivity for CB1 over other targets .
Urea Derivatives with Heterocyclic Modifications
Other urea-based analogs with divergent scaffolds and biological targets include:
Key Observations :
- Scaffold Diversity : Unlike the pyrimidine-pyrrolidinyl core of the target compound, analogs like 33 and 8d incorporate thiadiazole or triazole rings, shifting activity toward antifungal targets .
- Role of Halogens : The 2,4-difluorophenyl group in both the target compound and 33 enhances lipophilicity and membrane penetration, but antifungal analogs prioritize bulkier substituents (e.g., bromophenyl in 8d ) for target engagement .
Substituent Effects on Pharmacokinetics
Dimethylamino vs. Pyrrolidinyl Groups:
- Pyrrolidinyl in the target compound likely enhances binding to CB1’s allosteric pocket through hydrophobic interactions and conformational rigidity .
Biological Activity
1-(2,4-Difluorophenyl)-3-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article compiles diverse research findings regarding its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The compound features a difluorophenyl moiety and a pyrrolidine-substituted pyrimidine structure, which are critical for its biological activity. The molecular formula is , with a molecular weight of 396.41 g/mol.
Research indicates that the compound may function as a kinase inhibitor, targeting specific pathways involved in cell proliferation and survival. Kinase inhibitors are crucial in cancer therapy as they can disrupt signaling pathways that contribute to tumor growth.
Anticancer Activity
Several studies have explored the anticancer potential of similar urea derivatives. For instance, compounds with similar structural motifs have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Table 1: Summary of Anticancer Activity
| Study Reference | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| A549 | 5.0 | Apoptosis induction | |
| HeLa | 7.5 | Cell cycle arrest | |
| MCF-7 | 6.0 | Inhibition of migration |
Insecticidal Activity
The compound has also been evaluated for insecticidal properties. Preliminary bioassays indicated significant activity against pests such as Mythimna separata and Nephotettix cincticeps. Symptoms observed included discolouration and cessation of feeding, suggesting a neurotoxic mechanism.
Table 2: Insecticidal Activity
| Insect Species | Dosage (mg/kg) | Observed Effects |
|---|---|---|
| Mythimna separata | 25 | Lethal, weight loss |
| Nephotettix cincticeps | 500 | Moderate toxicity |
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of similar compounds demonstrated that the presence of the pyrimidine ring significantly enhanced cytotoxicity against breast cancer cells (MCF-7). The study highlighted the role of the difluorophenyl group in increasing binding affinity to target kinases.
Case Study 2: Insect Resistance Management
Field trials using related urea compounds showed effective control over pest populations while minimizing non-target effects, indicating potential for agricultural applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
